5-Sulfoisophthalic acid (5-SIPA) is a highly functionalized aromatic dicarboxylic acid distinguished by the presence of a strongly electron-withdrawing sulfonic acid group at the 5-position of the benzene ring. As a specialized monomer, it exhibits exceptional strong acidity (predicted pKa ~ -1.37) and intrinsic hydrophilicity, making it a critical building block for water-dispersible polyesters, polyamides, and advanced coordination polymers . Unlike its more common sodium or lithium salts, the free acid form (CAS 22326-31-4) provides these functional benefits without introducing alkali metal cations, which is a decisive factor for electronic, catalytic, and high-purity material applications .
Substituting 5-Sulfoisophthalic acid with standard isophthalic acid (IPA) or terephthalic acid results in a complete loss of intrinsic hydrophilicity and proton-donating capacity. In polymer procurement, replacing 5-SIPA with IPA yields hydrophobic resins that require volatile amines or external surfactants to achieve water dispersibility, which compromises the odor, VOC profile, and moisture resistance of the final coating [1]. In electrochemical applications, substituting 5-SIPA with non-sulfonated structural analogs eliminates the uncoordinated sulfonate groups necessary for continuous hydrogen-bonding networks, causing a catastrophic drop in bulk proton conductivity [2]. Furthermore, substituting the free acid (CAS 22326-31-4) with its more common sodium salt (NaSIPA, CAS 6362-79-4) introduces stoichiometric alkali metals, rendering the substitute unusable for electronic-grade dielectrics or catalyst-sensitive formulations .
In the design of proton-conducting materials, substituting standard dicarboxylic acids with 5-SIPA drastically alters the hydrogen-bonding network. A comparative study of Zn-based MOFs demonstrated that frameworks incorporating 5-SIPA achieved an optimal proton conductivity of 5.69 × 10–2 S·cm–1 at 90 °C and 98% relative humidity [1]. This represents an order-of-magnitude increase over baseline sulfate-functionalized MOFs (4.48 × 10–3 S·cm–1) under identical conditions. The enhancement is directly attributed to the weaker coordination ability of the sulfonate groups, which remain fully exposed to attract external water molecules and form extensive proton-hopping pathways [1].
| Evidence Dimension | Proton conductivity at 90 °C and 98% RH |
| Target Compound Data | 5.69 × 10–2 S·cm–1 (5-SIPA-based MOF) |
| Comparator Or Baseline | 4.48 × 10–3 S·cm–1 (Sulfate-functionalized baseline MOF) |
| Quantified Difference | 12.7-fold increase in proton conductivity |
| Conditions | Zn-based MOF, 90 °C, 98% RH, impedance spectroscopy |
Justifies the procurement of 5-SIPA as a structural ligand for fuel cell membranes and solid-state electrolytes where maximizing proton transfer efficiency is critical.
The incorporation of 5-SIPA into polyester backbones provides intrinsic water dispersibility without the need for neutralizing amines. When compared to unmodified baseline polyesters synthesized solely with isophthalic acid and diethylene glycol, the addition of the sulfoisophthalate moiety significantly alters surface thermodynamics. Quantitative surface analysis demonstrated that increasing the 5-SIPA content raised the solid surface tension of the resulting waterborne polyester from 28.47 mJ/m² to 32.90 mJ/m² [1]. This increase in surface polarity directly correlates with enhanced water contact angle wettability, allowing the resin to form highly stable aqueous dispersions[1].
| Evidence Dimension | Solid surface tension (mJ/m²) |
| Target Compound Data | 32.90 mJ/m² (5-SIPA modified polyester) |
| Comparator Or Baseline | 28.47 mJ/m² (Unmodified baseline polyester) |
| Quantified Difference | 15.5% increase in solid surface tension |
| Conditions | Static contact angle measurements on synthesized polyester films |
Essential for formulators transitioning to zero-VOC, amine-free waterborne coatings where intrinsic polymer hydrophilicity dictates dispersion stability.
For high-purity polymer applications, the choice between the free acid (5-Sulfoisophthalic acid, CAS 22326-31-4) and its common sodium salt (NaSIPA, CAS 6362-79-4) is a critical procurement decision. While NaSIPA is widely used in textiles, it inherently introduces stoichiometric amounts of sodium ions into the polymer backbone. Procuring the free 5-SIPA acid provides an extremely strong sulfonic acid monomer that lacks a metal cation, directly yielding metal-free polymerization products . By utilizing the free acid, manufacturers completely eliminate the ~8.6 wt% stoichiometric sodium that would otherwise be incorporated when using the NaSIPA salt .
| Evidence Dimension | Alkali metal content in monomer precursor |
| Target Compound Data | 0 ppm stoichiometric sodium (Metal-free) |
| Comparator Or Baseline | ~8.6 wt% stoichiometric sodium (NaSIPA salt) |
| Quantified Difference | Complete elimination of structural alkali metals |
| Conditions | Stoichiometric calculation based on monomer formulation |
Dictates the procurement choice for electronic-grade polyamides and specialized coatings where trace sodium compromises dielectric strength or chemical stability.
Driven by the surface tension modulation and intrinsic hydrophilicity data [1], 5-SIPA is a highly effective monomer for formulating zero-VOC, amine-free aqueous dispersions. The free acid form is specifically selected over NaSIPA to ensure the final coating remains metal-free, which is critical for preventing alkali-metal-induced degradation in specialized industrial and electronic coatings .
Based on its ability to increase proton conductivity by over an order of magnitude compared to baseline functional groups [2], 5-SIPA is recommended as a structural ligand in Metal-Organic Frameworks (MOFs) and polymer composites. Its uncoordinated sulfonate groups provide the necessary proton-hopping sites required for advanced fuel cells and solid-state electrolytes [2].
In textile and fiber manufacturing, substituting standard isophthalic acid with 5-SIPA introduces strongly acidic anionic sites into the polyester or polyamide backbone . This modification enables the binding of basic (cationic) dyes, allowing manufacturers to achieve deep, vibrant coloration at lower temperatures and pressures without relying on heavy-metal mordants .
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